Nonalactone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6008-27-1 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
oxecan-2-one |
InChI |
InChI=1S/C9H16O2/c10-9-7-5-3-1-2-4-6-8-11-9/h1-8H2 |
InChI Key |
FTXUQEKXCJSWMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCOC(=O)CCC1 |
Origin of Product |
United States |
Biosynthetic Pathways of Nonalactone
De Novo Biosynthesis of Nonalactone
De novo biosynthesis represents the complete synthesis of this compound from simple carbon and nitrogen sources via the intricate metabolic networks of microorganisms. foodsafety.institutemedcraveonline.com This process allows microbes to construct the this compound molecule from the ground up. foodsafety.institute
Pathways from Carbon Sources in Microorganisms
The ability of microorganisms to produce this compound de novo is a rare trait. mdpi.com It requires the organism to first synthesize fatty acids from simple substrates like sugars, then introduce a hydroxyl group to these fatty acids, and subsequently shorten the carbon chain through β-oxidation. mdpi.comresearchgate.net The yeast Sporidiobolus salmonicolor has been reported to produce γ-nonalactone, along with other lactones, from various carbon sources including glucose, sucrose, and fructose. mdpi.comresearchgate.net In these cultures, γ-nonalactone was detected for the first time alongside other major lactones. researchgate.net
The general steps involved in the de novo biosynthesis of lactones are:
Utilization of a substrate (e.g., sugars) for growth and fatty acid synthesis. mdpi.comresearchgate.net
Post-modification of these fatty acids to create a derivative with a hydroxyl group. mdpi.comresearchgate.net
Shortening of the hydroxy fatty acid chain via the β-oxidation pathway. mdpi.comresearchgate.net
Spontaneous lactonization of the resulting hydroxy acid under acidic conditions. mdpi.comresearchgate.net
Intermediary Metabolite Flux Regulation in this compound Biosynthesis
The regulation of intermediary metabolite flux is a critical aspect of optimizing the production of desired compounds like this compound in microorganisms. Metabolic engineering techniques are employed to redirect the flow of metabolites towards the synthesis of the target molecule. nih.govnih.govmdpi.com This involves identifying and modifying key enzymatic steps that act as bottlenecks in the biosynthetic pathway. nih.gov
Computational models and stable isotopic profiling are powerful tools to study and manipulate metabolic fluxes. biorxiv.orgnih.gov By tracing the path of labeled carbon atoms from a substrate like glucose, researchers can gain insights into the activity of different metabolic pathways and identify targets for genetic engineering to enhance the production of specific metabolites. nih.gov The goal is to channel the carbon flux efficiently from central metabolism to the specialized pathway leading to this compound. nih.gov
Precursor-Dependent Biotransformation Pathways to this compound
Biotransformation involves the conversion of a specific precursor molecule into the desired flavor compound. foodsafety.institute This method utilizes the enzymatic machinery of microorganisms to perform targeted chemical modifications on a substrate that is structurally related to the final product.
Linoleic Acid as a Precursor in this compound Formationdatapdf.comauckland.ac.nz
Linoleic acid, a common polyunsaturated fatty acid, serves as a key precursor for the biosynthesis of γ-nonalactone in various organisms, particularly yeast. datapdf.comauckland.ac.nz Fermentation experiments have demonstrated that the addition of linoleic acid to the culture medium leads to the production of γ-nonalactone by Saccharomyces cerevisiae. auckland.ac.nzauckland.ac.nz
Two primary pathways have been identified for the conversion of linoleic acid to γ-nonalactone in yeast. datapdf.com These pathways are initiated by different lipoxygenation reactions.
Lipoxygenases (LOX) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like linoleic acid, forming hydroperoxy fatty acids. researchgate.netresearchgate.net This is the initial and crucial step in the biotransformation of linoleic acid into this compound precursors. datapdf.com
In the context of this compound synthesis, two distinct lipoxygenase activities are significant:
13-Lipoxygenation: This pathway leads to the formation of 13-hydroperoxyoctadecadienoic acid (13-HPODE). datapdf.comauckland.ac.nz
9-Lipoxygenation: This alternative route produces 9-hydroperoxyoctadecadienoic acid (9-HPODE). datapdf.com
The subsequent steps in the biosynthetic cascade depend on which of these hydroperoxides is formed.
The hydroperoxy fatty acids generated by lipoxygenases are then reduced to their corresponding hydroxy derivatives, namely 13-hydroxyoctadecadienoic acid (13-HODE) and 9-hydroxyoctadecadienoic acid (9-HODE). datapdf.comontosight.ai These hydroxy fatty acids are the direct precursors that undergo further enzymatic reactions to yield γ-nonalactone.
Pathway from 13-HODE: The degradation of 13-HODE in yeast involves β-oxidation followed by an α-oxidation step, which ultimately results in the formation of (S)-γ-nonalactone. datapdf.com
Pathway from 9-HODE: The metabolism of 9-HODE follows a different route involving a Baeyer-Villiger oxidation, which cleaves the carbon chain to produce azelaic acid and 2E,4E-nonadien-1-ol. datapdf.com The latter is then transformed into (R)-γ-nonalactone. datapdf.com
Interestingly, the degradation of 9- and 13-hydroxyoctadecadienoic acids has been observed to preferentially yield the S and R forms of γ-nonalactone, respectively. researchgate.net In winemaking, 4-oxononanoic acid, derived from the degradation of these hydroperoxides, has been identified as a direct precursor to γ-nonalactone. auckland.ac.nzresearchgate.nettheses.fr
4-Oxononanoic Acid as an Intermediate in this compound Biosynthesis
4-Oxononanoic acid has been identified as a crucial intermediate in the biosynthetic pathway of γ-nonalactone, particularly in processes involving fermentation. smolecule.cominfowine.comacs.org This nine-carbon keto acid serves as a direct precursor, undergoing biochemical transformations to yield the final lactone product. smolecule.comacs.org
Conversion Mechanisms of Keto Acids to this compound
The conversion of 4-oxononanoic acid to γ-nonalactone is a two-step process primarily facilitated by microorganisms like the yeast Saccharomyces cerevisiae during fermentation. infowine.comacs.org
Reduction: The first step involves the enzymatic reduction of the ketone group at the fourth carbon position of 4-oxononanoic acid. This reaction forms 4-hydroxynonanoic acid.
Lactonization: The resulting 4-hydroxynonanoic acid then undergoes intramolecular esterification, also known as lactonization. Under the acidic conditions typically found in environments like wine, the hydroxyl group reacts with the carboxylic acid group, leading to the closure of a five-membered ring and the formation of γ-nonalactone.
Research using isotopically labeled d₆-4-oxononanoic acid has confirmed this biotransformation pathway in wine production. acs.orgresearchgate.net Studies in Merlot and Cabernet Sauvignon musts have shown that S. cerevisiae can efficiently convert 4-oxononanoic acid into γ-nonalactone. acs.org This biotransformation has been observed to be (R)-enantioselective, meaning it preferentially produces the (R)-enantiomer of γ-nonalactone. acs.orgresearchgate.net The concentration of 4-oxononanoic acid in grape musts can range from trace amounts up to 60 µg/L. acs.orgresearchgate.net
Fatty Acid Metabolism and this compound Formation
The formation of γ-nonalactone is intricately linked to the metabolism of fatty acids, which serve as the initial precursors for its biosynthesis. researchgate.netresearchgate.net Various oxidative pathways are responsible for breaking down long-chain fatty acids into the necessary intermediates for lactone synthesis.
Role of β-Oxidation Pathway in this compound Production
The β-oxidation pathway is a major metabolic route for the degradation of fatty acids and plays a significant role in the production of γ-nonalactone. researchgate.netnotulaebotanicae.ronih.govmdpi.com This process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbon atoms at a time, releasing acetyl-CoA in each cycle. notulaebotanicae.ronih.govmdpi.com
In the context of this compound synthesis from precursors like ricinoleic acid, β-oxidation is responsible for shortening the fatty acid chain to the appropriate length to form 4-hydroxydecanoic acid, a precursor to γ-decalactone. mdpi.comnih.govnotulaebotanicae.ro A similar principle applies to the formation of γ-nonalactone from other fatty acid precursors. The process occurs within the peroxisomes of yeast cells. notulaebotanicae.ronih.govnotulaebotanicae.ro The β-oxidation cycle consists of the following key enzymatic steps:
Acyl-CoA Oxidase: Catalyzes the initial oxidation step. notulaebotanicae.ronih.gov
Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase: A bifunctional enzyme that carries out the subsequent hydration and oxidation steps. nih.govfrontiersin.org
Thiolase: Cleaves the β-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. mdpi.comnih.gov
This cycle repeats until the desired chain length is achieved for lactonization. notulaebotanicae.ro
Contribution of α-Oxidation Steps to this compound Formation
While β-oxidation is a primary pathway, α-oxidation also contributes to fatty acid degradation and can be involved in this compound formation. biologydiscussion.comgoogle.com Unlike β-oxidation, which removes two-carbon units, α-oxidation removes a single carbon atom from the carboxylic acid end of a fatty acid. biologydiscussion.com
This process is particularly relevant for the degradation of certain fatty acids and can generate precursors for lactone synthesis. biologydiscussion.com In yeast, α-oxidation enzymes have been identified that can cleave organic compounds, resulting in a product with one less carbon atom. google.com For instance, research has shown that α-oxidation in yeast can be utilized to convert 5-hydroxydecanoic acid to γ-nonalactone. google.com The process generally involves the hydroxylation of the α-carbon, followed by oxidation to a ketone and subsequent cleavage. google.com
Enzymatic Activities in Fatty Acid Precursor Conversion to this compound
A variety of enzymes are crucial for converting fatty acid precursors into γ-nonalactone. The specific enzymes involved depend on the initial fatty acid and the specific biosynthetic pathway.
Lipoxygenases: These enzymes catalyze the hydroperoxidation of polyunsaturated fatty acids like linoleic acid, forming hydroperoxide derivatives. researchgate.netoeno-one.eu For example, linoleic acid can be converted to its 9- and 13-hydroperoxide derivatives, which are then further metabolized to produce γ-nonalactone. researchgate.netoeno-one.eu
Hydroxylases: These enzymes, including certain cytochrome P450s, can directly introduce a hydroxyl group onto a fatty acid chain, creating a hydroxy fatty acid precursor for lactonization. mdpi.comnih.gov
Acyl-CoA Synthetases: These enzymes activate fatty acids by converting them into their acyl-CoA esters, which is a prerequisite for entering the β-oxidation pathway. frontiersin.org
β-Oxidation Enzymes: As detailed previously, acyl-CoA oxidase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase are the core enzymes of the β-oxidation pathway. notulaebotanicae.ronih.govfrontiersin.org
Reductases: In some pathways, keto acids are reduced to hydroxy acids by keto-reductases or alcohol dehydrogenases before lactonization. nih.govgoogle.com
The interplay of these enzymatic activities allows for the transformation of a diverse range of fatty acids into the specific 4-hydroxynonanoic acid intermediate required for γ-nonalactone formation.
Data Tables
Table 1: Key Intermediates and Enzymes in this compound Biosynthesis
| Intermediate/Enzyme | Role in this compound Biosynthesis | Reference(s) |
| 4-Oxononanoic Acid | Direct precursor to γ-nonalactone, reduced to 4-hydroxynonanoic acid. | smolecule.cominfowine.comacs.org |
| 4-Hydroxynonanoic Acid | Intermediate formed from the reduction of 4-oxononanoic acid; undergoes lactonization. | |
| Linoleic Acid | A primary fatty acid precursor, converted via lipoxygenation and oxidation pathways. | researchgate.netresearchgate.netoeno-one.eu |
| Saccharomyces cerevisiae | Yeast species that facilitates the conversion of 4-oxononanoic acid to γ-nonalactone. | infowine.comacs.orgresearchgate.net |
| Acyl-CoA Oxidase | Key enzyme in the β-oxidation pathway, catalyzing the initial oxidation step. | notulaebotanicae.ronih.gov |
| Lipoxygenase | Enzyme that catalyzes the hydroperoxidation of polyunsaturated fatty acids. | researchgate.netoeno-one.eu |
| α-Oxidation Enzymes | Involved in the removal of a single carbon atom from fatty acids. | biologydiscussion.comgoogle.com |
Enzymatic and Microbial Biotransformations of Nonalactone
Microbial Production of Nonalactone
Microorganisms, particularly yeasts and fungi, are pivotal in the bioproduction of this compound. They can synthesize this lactone through de novo pathways or by transforming specific precursor molecules.
Yeast-Mediated this compound Bioproduction
Several yeast species have been identified and studied for their capacity to produce this compound. These yeasts employ different biosynthetic routes, often starting from fatty acid precursors.
Saccharomyces cerevisiae, a cornerstone of the baking and brewing industries, is also a notable producer of γ-nonalactone. researchgate.netresearchgate.netbrewingscience.de This yeast can generate γ-nonalactone through the transformation of fatty acid precursors. auckland.ac.nz Labeling experiments have demonstrated that S. cerevisiae can convert linoleic acid into γ-nonalactone. researchgate.netresearchgate.netbrewingscience.de This process involves two primary biosynthetic pathways originating from the oxidation products of linoleic acid, namely 9- and 13-hydroxyoctadecadienoic acids (HODE). researchgate.netbrewingscience.de
One pathway involves the 13-peroxidation of linoleic acid to 13-HODE, which then undergoes β-oxidation and a subsequent α-oxidation step to yield (S)-γ-nonalactone with an enantiomeric excess of approximately 60%. researchgate.netbrewingscience.dedatapdf.com The second route begins with the 9-peroxidation of linoleic acid to 9-HODE. A Baeyer-Villiger type oxidation follows, leading to the formation of 2E,4E-nonadien-1-ol and azelaic acid. The former is then transformed into (R)-γ-nonalactone with an enantiomeric excess of about 46%. researchgate.netbrewingscience.dedatapdf.com
Furthermore, 4-oxononanoic acid has been identified as a direct precursor to γ-nonalactone in S. cerevisiae during alcoholic fermentation. researchgate.net The biotransformation of this precursor is (R)-enantioselective. researchgate.net Different strains of S. cerevisiae have shown significant variations in their ability to produce γ-nonalactone from precursors like 13-HPODE, suggesting a genetic basis for these differences in biosynthetic capability. auckland.ac.nz
Table 1: Biosynthetic Pathways of γ-Nonalactone in Saccharomyces cerevisiae
| Precursor | Intermediate(s) | Key Enzymatic Step(s) | Final Product (Enantiomeric Excess) |
|---|---|---|---|
| Linoleic Acid | 13-Hydroxyoctadecadienoic acid (13-HODE) | 13-Peroxidation, β-oxidation, α-oxidation | (S)-γ-Nonalactone (~60% e.e.) |
| Linoleic Acid | 9-Hydroxyoctadecadienoic acid (9-HODE), 2E,4E-Nonadien-1-ol | 9-Peroxidation, Baeyer-Villiger oxidation | (R)-γ-Nonalactone (~46% e.e.) |
The yeast Sporobolomyces odorus (now known as Sporidiobolus salmonicolor) is a well-documented producer of various lactones, including γ-nonalactone. researchgate.netmdpi.com This yeast can synthesize lactones both de novo and through the biotransformation of precursors. mdpi.com Like S. cerevisiae, S. odorus can utilize linoleic acid to produce γ-nonalactone. researchgate.netresearchgate.netbrewingscience.de The biosynthetic pathways involving the 9- and 13-hydroxyoctadecadienoic acid intermediates from linoleic acid have also been elucidated in this model yeast. researchgate.netbrewingscience.de
S. odorus has been instrumental in studying the broader mechanisms of lactone formation. For instance, research on this yeast has shown that the metabolization of oleic acid proceeds through (R)-12-hydroxylation to form ricinoleic acid, which is then degraded via β-oxidation to produce (R)-γ-decalactone. datapdf.com While this specific pathway leads to a C10 lactone, it highlights the versatile fatty acid metabolizing capabilities of this yeast that are also relevant to the formation of other lactones like γ-nonalactone.
Yarrowia lipolytica is a non-conventional oleaginous yeast extensively studied and utilized for the production of lactones, particularly γ-decalactone, from hydrophobic substrates like castor oil and its main component, ricinoleic acid. mdpi.comuminho.ptmdpi.commdpi.com While the primary focus has been on γ-decalactone, the underlying metabolic machinery, specifically the peroxisomal β-oxidation pathway, is fundamental to the formation of various lactones. mdpi.commdpi.com
The production process in Y. lipolytica involves the shortening of a hydroxy fatty acid chain through cycles of β-oxidation until the desired chain length is reached, at which point the resulting 4-hydroxy fatty acid cyclizes to form the γ-lactone. mdpi.com By providing different hydroxy fatty acid precursors, it is possible to produce a range of lactones. d-nb.info The efficiency of this biotransformation is influenced by factors such as substrate concentration, pH, and aeration. mdpi.com Genetic engineering efforts have focused on modifying the β-oxidation pathway in Y. lipolytica to enhance lactone yields. mdpi.com
Beyond the more extensively studied yeasts, other species have been noted for their ability to produce lactones. Early research indicated that several species within the genus Candida could produce lactones from the catabolism of ricinoleic acid, suggesting the formation of γ-decalactone from the intermediate 4-hydroxydecanoic acid. mdpi.com For instance, Candida albicans has been studied for its biotransformation capabilities, although with limited success for certain precursors. nih.gov The principles of fatty acid metabolism and subsequent lactonization are common across many yeast species, suggesting a broad potential for discovering or engineering novel yeast biocatalysts for this compound production.
Fungal Roles in this compound Production
Filamentous fungi represent another significant group of microorganisms capable of producing lactones. Their diverse metabolic capabilities allow for both de novo synthesis and biotransformation of precursors.
One notable example is the filamentous fungus Ashbya gossypii, which has been identified as a de novo producer of a variety of γ-lactones, including γ-nonalactone. d-nb.info During its growth phase, A. gossypii was found to synthesize seven different γ-lactones, demonstrating its inherent ability to generate these aroma compounds without the addition of specific precursors. d-nb.info Oleic acid has been proposed as a key precursor in the de novo biosynthesis pathway in this fungus. d-nb.info
Other fungi, such as those from the genera Aspergillus and Penicillium, are known for their lipoxygenase and other fatty acid-metabolizing enzymes, which are critical for the initial steps of lactone biosynthesis from unsaturated fatty acids. dntb.gov.ua For example, Aspergillus niger possesses lipoxygenase activity that can generate flavor precursors from fatty acids. dntb.gov.ua While not always directly linked to this compound in the literature, the presence of these enzymatic systems in various fungi suggests a broad, and likely underexplored, potential for their use in this compound production.
Table 2: Microbial Production of γ-Nonalactone
| Microorganism | Production Method | Precursor(s) | Key Metabolic Pathway(s) |
|---|---|---|---|
| Saccharomyces cerevisiae | Biotransformation | Linoleic Acid, 4-Oxononanoic Acid | Lipoxygenation, β-oxidation, α-oxidation, Baeyer-Villiger Oxidation |
| Sporobolomyces odorus | De novo & Biotransformation | Linoleic Acid | Lipoxygenation, β-oxidation |
| Yarrowia lipolytica | Biotransformation | Hydroxy Fatty Acids | Peroxisomal β-oxidation |
Botrytis cinerea Influence on this compound Concentration
The fungus Botrytis cinerea is well-known in viticulture as the causal agent of two distinct conditions: the destructive grey mold and the desirable "noble rot". datapdf.com Noble rot is integral to the production of specific dessert-style white wines, bestowing them with unique and sought-after aroma profiles, including notes of dried fruit and honey. mdpi.comnih.gov Research has consistently demonstrated that the presence of B. cinerea as noble rot significantly elevates the concentration of γ-nonalactone in wines. mdpi.comnih.govresearchgate.net
Studies comparing wines made from botrytized grapes to those from non-botrytized grapes have recorded substantially higher levels of γ-nonalactone in the former. mdpi.comdatapdf.com For instance, an analysis of New Zealand white wines found that the γ-nonalactone concentration in botrytized samples reached a maximum of 43.5 µg/L, whereas the highest concentration in non-botrytized wines was merely 8.7 µg/L. mdpi.comnih.govnih.gov This marked increase is often associated with aroma descriptors such as "dry apricot," "spicy," and "floral" in the finished wine. mdpi.comnih.gov Similar findings have been reported in various wine types, including Amarone and Garganega wines, where botrytized samples showed increased levels of γ-nonalactone and other volatile compounds like 1-octen-3-ol (B46169) and phenylacetaldehyde. datapdf.comdatapdf.comscentree.co
The precise mechanism behind this increase is still under investigation, but two primary hypotheses exist. mdpi.comnih.govresearchgate.net One theory suggests that B. cinerea itself produces the precursors to γ-nonalactone. mdpi.comnih.gov The fungus is known to be involved in fatty acid biosynthesis, and its extracellular matrix contains linoleic acid, a known precursor to γ-nonalactone. mdpi.comnih.gov An alternative, or possibly complementary, theory is that the fungus induces metabolic changes in the grape, leading to an accumulation of these precursors within the fruit itself. mdpi.comnih.gov Regardless of the exact pathway, the influence of B. cinerea is considered the most critical factor in determining the final concentration of γ-nonalactone in these specific wines, outweighing variables like grape variety or region. mdpi.comnih.gov
Table 1: Comparison of γ-Nonalactone Concentrations in Botrytized vs. Non-Botrytized Wines This table is interactive. You can sort and filter the data.
| Wine Type/Study | Style | Max γ-Nonalactone Concentration (µg/L) | Associated Aroma Descriptors | Source(s) |
|---|---|---|---|---|
| New Zealand White Wines | Botrytized | 43.5 | "Spicy", "floral", "mushroom", "dry apricot" | mdpi.com, nih.gov, nih.gov |
| New Zealand White Wines | Non-Botrytized | 8.7 | "Fresh fruit" | mdpi.com, nih.gov, nih.gov |
| Garganega Wines | Botrytized | Higher than control | "Spicy", "floral", "mushroom" | datapdf.com, nih.gov |
| Chardonnay | Botrytized (Artificial) | Higher than control | "Dry apricot" | mdpi.com, nih.gov |
Bacterial Biocatalysis for this compound Synthesis
Bacterial systems offer a versatile platform for the biocatalytic production of lactones, including the precursors for this compound. While single-step fermentation of this compound by bacteria is not widely documented, multi-step processes involving bacterial enzymes are common. Bacteria, particularly from genera such as Rhodococcus, Micrococcus, and various lactic acid bacteria, possess robust metabolic pathways capable of transforming fatty acids into valuable intermediates. mdpi.comresearchgate.netuliege.beuni-hannover.de
The genus Rhodococcus is noted for its broad metabolic diversity and tolerance to organic compounds, making it a suitable biocatalyst. datapdf.commdpi.com Strains of Rhodococcus have demonstrated the ability to degrade N-acyl-homoserine lactones (AHLs), which share the core γ-lactone ring structure, through the action of enzymes like AHL-lactonases. researchgate.netresearchgate.net This enzymatic machinery highlights their potential for lactone ring modification and synthesis. Furthermore, Rhodococcus erythropolis has been used to effectively oxidize diols to produce whisky lactones, a process driven by high alcohol dehydrogenase activity. datapdf.commdpi.com
In the context of lactone synthesis from fatty acids, the initial hydration of the fatty acid double bond is a critical and often rate-limiting step. uliege.beuni-hannover.de Lactic acid bacteria, such as Lactobacillus plantarum, and other bacteria like Micrococcus luteus, are capable of performing this hydration. researchgate.netuliege.bejmb.or.kr For example, oleic acid can be converted to 10-hydroxystearic acid by bacterial hydratases. researchgate.netmdpi.com This hydroxy fatty acid can then serve as a substrate for a different microorganism, typically a yeast like Yarrowia lipolytica, which shortens the carbon chain via β-oxidation to produce the final γ-lactone. uliege.beuni-hannover.dejmb.or.kr This two-pot biosynthesis strategy, combining the specific enzymatic strengths of bacteria and yeast, represents a viable approach for producing various lactones from abundant non-hydroxylated fatty acids. uni-hannover.dejmb.or.kr
Enzymatic Conversion Mechanisms
The biogenesis of this compound from its fatty acid precursors involves a series of specific enzymatic reactions. These pathways are responsible for introducing oxygen, shortening the carbon chain, and ultimately forming the characteristic five-membered lactone ring.
Lipoxygenase Enzyme Systems in this compound Pathways
The biosynthetic pathway for γ-nonalactone in many organisms, particularly yeasts like Saccharomyces cerevisiae, begins with the polyunsaturated fatty acid, linoleic acid. researchgate.net The key initiating step is the dioxygenation of linoleic acid, a reaction catalyzed by lipoxygenase (LOX) enzymes. researchgate.netnih.govuliege.be Lipoxygenases are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids that have a cis,cis-1,4-pentadiene structure. jmb.or.krgsartor.org
There are two primary LOX pathways relevant to this compound synthesis, distinguished by the position at which oxygen is inserted into the linoleic acid chain:
13-Lipoxygenase (13-LOX) Pathway : This pathway leads to the formation of 13-hydroperoxyoctadecadienoic acid (13-HPODE). datapdf.comresearchgate.net Subsequent enzymatic steps, including reduction and chain shortening, convert this intermediate into (S)-γ-nonalactone. datapdf.comdatapdf.com
9-Lipoxygenase (9-LOX) Pathway : This pathway results in the formation of 9-hydroperoxyoctadecadienoic acid (9-HPODE). datapdf.comresearchgate.net This intermediate is processed through a different series of reactions, including a key Baeyer-Villiger oxidation step, to yield (R)-γ-nonalactone. datapdf.com
The combination of these two parallel pathways in yeast results in the production of a racemic or near-racemic mixture of γ-nonalactone. datapdf.comresearchgate.net The LOX-catalyzed formation of hydroperoxides is the crucial first committed step that channels linoleic acid into the metabolic cascade leading to C9 compounds. researchgate.netresearchgate.net
Reductases and Their Role in this compound Biogenesis
Reductase enzymes play a critical role in two distinct stages of the this compound biosynthetic pathway. Their primary function is to carry out reduction reactions, typically using cofactors like NADPH.
First, following the initial lipoxygenase-catalyzed oxygenation of linoleic acid, the resulting hydroperoxy fatty acids (9-HPODE and 13-HPODE) are highly reactive. nih.gov These are subsequently reduced to their more stable corresponding hydroxy fatty acids (9-HODE and 13-HODE) by the action of reductases. datapdf.com This reduction is a necessary step before the carbon chain can be further metabolized.
Second, a key intermediate in the pathway is 4-oxononanoic acid (a keto acid). researchgate.netsmolecule.comresearchgate.net This compound is believed to be the direct precursor to the lactone ring. researchgate.netdokumen.pub The conversion of 4-oxononanoic acid to 4-hydroxynonanoic acid is accomplished through the action of a reductase enzyme, which reduces the ketone group at the C4 position to a hydroxyl group. beilstein-journals.orgmasterorganicchemistry.com This 4-hydroxynonanoic acid then undergoes spontaneous or enzyme-catalyzed intramolecular esterification (lactonization) to form the stable five-membered ring of γ-nonalactone. scentree.co The reduction of this keto-acid intermediate is therefore the final enzymatic step before the lactone ring is formed. acs.org
Baeyer-Villiger Oxidation in this compound Formation
The Baeyer-Villiger oxidation is a powerful chemical reaction that converts a ketone into an ester or a cyclic ketone into a lactone through the insertion of an oxygen atom adjacent to the carbonyl group. researchgate.netnih.govrsc.org In biological systems, this reaction is catalyzed by a specific class of flavin-dependent enzymes known as Baeyer-Villiger monooxygenases (BVMOs). researchgate.netacs.orgnih.gov
This enzymatic oxidation is a critical and distinguishing step in the 9-lipoxygenase pathway that leads to the formation of (R)-γ-nonalactone. datapdf.comresearchgate.net After linoleic acid is converted to 9-HODE, further enzymatic steps lead to a C9 ketone intermediate. A BVMO then catalyzes the insertion of an oxygen atom into this ketone, breaking a carbon-carbon bond and forming the characteristic ester linkage within a ring structure, thus creating the lactone. datapdf.comtandfonline.com The action of BVMOs is often highly regio- and stereoselective, which is crucial for producing specific enantiomers of chiral lactones. researchgate.netnih.gov The reliance on this enzymatic Baeyer-Villiger oxidation explains the formation of the (R)-enantiomer specifically through the 9-LOX pathway, contrasting with the pathway that produces the (S)-enantiomer. datapdf.com
Engineered Enzyme Systems for this compound Synthesis
Advances in metabolic engineering and synthetic biology have enabled the development of engineered enzyme systems and microbial cell factories for enhanced or novel production of lactones. mdpi.commedcraveonline.com These strategies aim to overcome the limitations of natural biosynthetic pathways, such as low yields or reliance on expensive precursors.
One major approach involves the metabolic engineering of yeasts, particularly the oleaginous yeast Yarrowia lipolytica and the filamentous fungus Ashbya gossypii. nih.govresearchgate.netd-nb.inforesearchgate.net Researchers have successfully engineered Y. lipolytica to produce lactones like γ-dodecalactone from more abundant non-hydroxylated fatty acids, such as oleic acid. nih.gov This is achieved by introducing genes for enzymes like hydroxylases to perform the initial oxygenation step and by modifying the native β-oxidation pathway to control the chain-shortening process, thereby directing the metabolic flux towards the desired C10 or C12 hydroxy-acid precursor. nih.govmdpi.com Similar engineering efforts in A. gossypii have been undertaken to improve the de novo biosynthesis of various γ-lactones. d-nb.inforesearchgate.net
Another powerful technique is mutasynthesis, also known as mutational biosynthesis. uni-hannover.denih.gov This strategy uses mutant strains of a microorganism that are blocked in the early stages of a secondary metabolite pathway. uni-hannover.deresearchgate.net These mutants are unable to produce a key precursor but retain the downstream enzymatic machinery. nih.govresearchgate.net By feeding these mutant cultures with chemically synthesized analogues of the missing precursor (mutasynthons), the organism's enzymes can process these unnatural substrates to generate novel compounds. uni-hannover.de This approach has been applied to Botrytis cinerea, where mutant strains blocked in the production of their native polyketides were used to biotransform synthetic lactone analogues into new, more highly oxygenated lactone structures that would be difficult to access through conventional chemistry. researchgate.net
Chemical Synthesis Approaches for Nonalactone and Analogues
Stereoselective and Chiral Synthesis of Nonalactone
The stereospecific synthesis of this compound is crucial as the sensory perception of its enantiomers differs. Methodologies have been developed to access individual enantiomers in high purity through both chiral pool synthesis and the use of chiral auxiliaries.
A common strategy for synthesizing individual enantiomers of γ-lactones, including γ-nonalactone, involves starting from readily available chiral precursors, a practice known as chiral pool synthesis. For instance, L-glutamic acid can be used as a starting material for the (R)-enantiomers, while D-glutamic acid can be used for the (S)-series.
One established route begins with the deamination and reduction of the glutamic acid precursor to form a chiral tetrahydrofurancarboxaldehyde. The synthesis then employs a Wittig reaction to introduce the required alkyl side chain. The choice of the specific phosphorane ylide in the Wittig reaction determines the length of the side chain, allowing for the synthesis of various γ-lactones. For γ-nonalactone, a pentyl group is required. The final step involves the hydrogenation of the double bond introduced by the Wittig reaction to yield the saturated γ-lactone. This multi-step process provides a reliable pathway to optically active γ-nonalactone.
Chiral template-based methodologies, often employing chiral auxiliaries, offer another powerful approach to stereoselective synthesis. These methods involve temporarily incorporating a chiral molecule that directs the stereochemical outcome of a key reaction. wikipedia.org One of the most widely used strategies is the Evans aldol (B89426) reaction, which utilizes chiral oxazolidinone auxiliaries. wikipedia.orgalfa-chemistry.com
In this approach, the chiral auxiliary is first acylated. The resulting imide is then enolized using a Lewis acid (e.g., dibutylboron triflate) and a hindered base, which selectively forms the (Z)-enolate. wikipedia.orgblogspot.com This enolate then reacts with an aldehyde in a highly diastereoselective aldol addition, where the bulky substituent on the auxiliary sterically blocks one face of the enolate, directing the aldehyde to attack from the opposite face. blogspot.comyoutube.com This establishes two new contiguous stereocenters with a predictable syn relationship. alfa-chemistry.com After the aldol reaction, the chiral auxiliary is cleaved and can be recovered for reuse. wikipedia.org The resulting β-hydroxy acid or a derivative is then processed to form the target γ-lactone. This methodology allows for the precise construction of chiral centers that are integral to the lactone structure.
Table 1: Overview of Evans Asymmetric Aldol Reaction
| Step | Description | Key Reagents | Stereochemical Outcome |
| 1. Auxiliary Attachment | A carboxylic acid is attached to the chiral oxazolidinone auxiliary. | Enantiopure ethanolamine, Dialkyl carbonate ester | Formation of a chiral imide. |
| 2. Enolate Formation | The chiral imide is converted to a Z-enolate. | Dibutylboron triflate (Bu₂BOTf), Trialkylamine base (e.g., iPr₂NEt) | Formation of a stereodefined Z-enolate. blogspot.com |
| 3. Aldol Addition | The enolate reacts with an aldehyde. | Aldehyde (R'-CHO) | Diastereoselective C-C bond formation, creating a syn-aldol adduct. alfa-chemistry.com |
| 4. Auxiliary Removal | The chiral auxiliary is cleaved from the product. | LiOH, H₂O₂ | Yields a chiral β-hydroxy acid, ready for lactonization. alfa-chemistry.com |
Synthetic Routes for Deuterated and Isotopically Labelled this compound Standards
Isotopically labelled internal standards are essential for accurate quantification of analytes in complex matrices, such as wine, using methods like Stable Isotope Dilution Assays (SIDA). The synthesis of deuterated or ¹³C-labelled γ-nonalactone provides a robust tool for this purpose.
A novel isotopologue, ²H₂¹³C₂-γ-nonalactone, has been synthesized for use as an internal standard. researchgate.net The synthesis was designed to introduce the isotopic labels at specific, stable positions within the molecule to ensure its utility in mass spectrometry-based quantification. researchgate.net
The Wittig reaction is a versatile and widely used method for forming carbon-carbon double bonds from carbonyl compounds and is a key step in the synthesis of labelled this compound precursors. libretexts.org In the synthesis of ²H₂¹³C₂-γ-nonalactone, a Wittig olefination was employed specifically to introduce the two ¹³C atoms into the carbon backbone. researchgate.net
The process typically begins with the preparation of a phosphonium (B103445) ylide, often by treating an alkyl halide with triphenylphosphine (B44618) followed by deprotonation with a strong base like n-butyllithium. masterorganicchemistry.com For isotopic labelling, the alkyl halide precursor would contain the ¹³C labels. This labelled ylide is then reacted with a suitable carbonyl compound, such as heptaldehyde, to form an alkene precursor with the ¹³C atoms incorporated at the desired positions. researchgate.netprezi.com
Following the incorporation of carbon isotopes, deuterium (B1214612) atoms are introduced through deuterogenation. This step typically involves the reduction of a carbon-carbon double or triple bond using a deuterium source. nih.gov In the synthesis of ²H₂¹³C₂-γ-nonalactone, deuterogenation steps were used to introduce the ²H atoms into the molecule. researchgate.net
A common method for this transformation is catalytic deuteration, where a precursor containing an unsaturated bond is treated with deuterium gas (D₂) in the presence of a metal catalyst (e.g., Palladium on carbon). This reaction adds two deuterium atoms across the double bond. Alternative methods can involve using deuterated reagents like sodium borodeuteride (NaBD₄) to reduce a carbonyl group or utilizing D₂O in a flow chemistry system for safer handling. nih.gov The stability of the incorporated deuterium atoms is critical, and the synthetic route is designed to place them on carbon atoms where they are not susceptible to exchange under analytical conditions. researchgate.net
Synthesis of Polyoxygenated this compound Ring Systems
The synthesis of this compound analogues bearing multiple oxygen-containing functional groups, such as hydroxyl groups, requires highly stereocontrolled synthetic methods. These polyoxygenated systems are of interest as they can be found in various natural products. The key challenge lies in controlling the relative and absolute stereochemistry of the multiple stereocenters.
Methodologies developed for the synthesis of polyketide natural products are often applicable. These strategies frequently involve the stereoselective reduction of β-hydroxy ketone intermediates to create either syn- or anti-1,3-diols. For example, the Narasaka–Prasad reduction, using reagents like diethylmethoxyborane (B30974) and sodium borohydride, is known to produce syn-1,3-diols with excellent diastereoselectivity. Conversely, reactions like the Evans–Saksena reduction, which employs tetramethylammonium (B1211777) triacetoxyborohydride, can yield the corresponding anti-1,3-diols.
Another versatile approach relies on a sequence of reactions such as an Evans' aldol addition to set the initial stereochemistry, followed by a hydroxyl-directed cyclopropanation, and subsequent ring-opening to generate a more complex, stereodefined carbon chain that can be cyclized to form a polyoxygenated lactone. researchgate.net These advanced synthetic sequences provide access to a wide range of structurally diverse and stereochemically complex lactone ring systems.
Analytical Methodologies for Nonalactone Research
Chromatographic Techniques for Nonalactone Separation and Quantification
Chromatography is a fundamental analytical technique that separates components of a mixture for subsequent identification and quantification. e3s-conferences.orgnih.gov Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely employed for the analysis of volatile and non-volatile compounds, respectively. e3s-conferences.orgiipseries.org The basic principle involves the differential partitioning of analytes between a stationary phase and a mobile phase, leading to their separation. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like γ-nonalactone. gcms.cz It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. gcms.cz In GC-MS analysis of γ-nonalactone, the compound is identified by its mass spectrum, which typically shows a characteristic base peak at a mass-to-charge ratio (m/z) of 85. nih.govresearchgate.net
This technique has been successfully applied to identify and quantify γ-nonalactone in various matrices, including wine and rice. nih.govoeno-one.eu For instance, it was used to evaluate γ-nonalactone as a significant odor-active compound in the headspace of freshly cooked non-scented rice. nih.govresearchgate.net The analysis confirmed the presence of γ-nonalactone through its mass spectrum and retention index on a DB-Wax column. nih.gov
For precise and accurate quantification of γ-nonalactone, especially in complex matrices like wine, a Stable Isotope Dilution Assay (SIDA) is often employed. researchgate.netnih.gov This method utilizes a stable isotopologue of the target analyte as an internal standard. researchgate.net The isotopically labeled standard behaves almost identically to the native compound during sample preparation and analysis, correcting for losses and matrix effects. chromatographyonline.com
The SIDA method is frequently coupled with Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by GC-MS analysis (SPE-GC-MS). oeno-one.euchromatographyonline.com This combination provides a robust and sensitive method for quantifying γ-nonalactone. oeno-one.eu For example, a SIDA-SPE-GC-MS method was developed for the quantification of γ-nonalactone in New Zealand Pinot noir wines. nih.govresearchgate.net In this study, wine samples were spiked with an isotopically labeled internal standard, and then γ-nonalactone was extracted and quantified. oeno-one.eu This robust method allows for the analysis of diverse wine styles with varying sugar and ethanol (B145695) levels using a single procedure. oeno-one.eu
The ideal internal standard for a SIDA is an isotopologue of the analyte of interest. researchgate.netnih.gov For γ-nonalactone analysis, several isotopically labeled standards have been synthesized and utilized. A novel isotopologue, 2H213C2-γ-Nonalactone, was synthesized for use in a SIDA to quantify γ-nonalactone in New Zealand Pinot noir wines for the first time. nih.govresearchgate.net The synthesis involved using heptaldehyde as the starting material, with the introduction of 13C and 2H atoms through Wittig olefination and deuterogenation steps, respectively. nih.govnih.gov The stability of this internal standard was confirmed by spiking it into a model wine under various conditions. nih.gov
The use of such standards significantly improves the accuracy of quantification. For example, in the analysis of γ-nonalactone in Pinot noir, a model wine calibration with concentrations ranging from 0 to 100 µg L-1 demonstrated excellent linearity (R2 > 0.99), reproducibility (0.72%), and repeatability (0.38%). nih.govresearchgate.net The quantification is typically based on comparing the relative responses of the native γ-nonalactone (m/z 85) and the labeled internal standard (e.g., m/z 89 for 2H213C2-γ-Nonalactone) to a calibration curve. oeno-one.eu
Table 1: Isotopically Labeled Internal Standards for γ-Nonalactone Analysis
| Isotopically Labeled Standard | Analytical Method | Matrix | Key Findings | Reference |
| 2H213C2-γ-Nonalactone | SIDA-SPE-GC-MS | New Zealand Pinot Noir Wine | First-time quantification in NZ Pinot noir; concentrations ranged from 8.3 to 22.5 µg L-1. | nih.govresearchgate.net |
| 2H213C2-γ-Nonalactone | SIDA-SPE-GC-MS | New Zealand White Wines | γ-Nonalactone concentration was significantly higher in botrytised wines. | oeno-one.eu |
| [13C2]-γ-Nonalactone | SIDA in combination with GC-TOF-MS | Dairy Cream | Developed for the quantification of nine lactones. | acs.org |
| d6-4-oxononanoic acid (precursor) | GC-NCI-MS | Merlot and Cabernet Sauvignon Musts | Demonstrated the biotransformation of the precursor into γ-nonalactone. | nih.gov |
Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry (GC-NCI-MS) is a highly selective and sensitive technique. shimadzu.com Unlike electron ionization (EI) which measures positive ions, NCI measures negative ions formed through chemical ionization. shimadzu.com This method is particularly advantageous for compounds with high electron affinity, offering enhanced sensitivity compared to EI and positive CI. shimadzu.com
GC-NCI-MS has been utilized in the study of γ-nonalactone precursors. For instance, it was instrumental in identifying and quantifying 4-oxononanoic acid, a potential precursor to γ-nonalactone, in Merlot and Cabernet Sauvignon musts. nih.govacs.org
Headspace Solid-Phase Microextraction (HS-SPME) for this compound Extraction
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique used for extracting volatile and semi-volatile compounds from a sample's headspace. researchgate.net It is an attractive alternative to traditional extraction methods due to its simplicity, speed, and reduced solvent usage. researchgate.net
HS-SPME has been successfully applied for the extraction of γ-nonalactone from various food matrices. scientificlabs.co.uk For example, a modified HS-SPME method was used to determine γ-nonalactone in the headspace of freshly cooked non-scented rice. nih.gov In another study, HS-SPME conditions were optimized for the analysis of volatile compounds, including γ-nonalactone, in margarine. exlibrisgroup.comnih.govnih.gov The study found that a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber was optimal, with an extraction temperature of 47.54 °C and an extraction time of 33.63 minutes. exlibrisgroup.comnih.gov
Table 2: Application of HS-SPME for γ-Nonalactone Analysis
| Matrix | Fiber Type | Key Optimized Parameters | Purpose of Study | Reference |
| Margarine | DVB/CAR/PDMS | Extraction Temp: 47.54 °C, Extraction Time: 33.63 min | To develop optimum HS-SPME conditions for determining volatile compounds. | exlibrisgroup.comnih.gov |
| Freshly Cooked Rice | DVB/CAR/PDMS | Not specified | To screen for γ-nonalactone in the headspace. | nih.govresearchgate.net |
| Wine | Various fibers tested (CAR/PDMS discarded) | Extraction Time | To develop a new method to determine a set of lactones. | core.ac.uk |
Chiral Gas Chromatography for Enantiomeric Analysis of this compound
Chiral gas chromatography is a specialized GC technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. gcms.czresearchgate.net This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. researchgate.net
This technique is crucial for the analysis of γ-nonalactone as its enantiomers can exhibit different sensory properties. A stable isotope method was extended for use with a chiral phase GC column (Rt-βDEXcst) to quantify the individual enantiomers of several γ-lactones, including γ-nonalactone, in Australian red wine. acs.org The study found that in most of the analyzed dry red and botrytized white wines, the (R)-enantiomer of γ-nonalactone was more prevalent than the (S)-enantiomer. acs.org Another study using multidimensional gas chromatography (MDGC) with a modified β-cyclodextrin column determined the enantiomeric ratio of γ-nonalactone produced by the yeast Sporidiobolus salmonicolor, finding a predominance of the (R)-enantiomer (68-88%). nih.gov
Advanced Spectroscopic and Structural Elucidation Methods for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, including this compound. researchgate.netmsu.edumeasurlabs.com This non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of its structure. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Analysis
NMR spectroscopy is a powerful analytical tool for elucidating the molecular structure of this compound. researchgate.netoup.com It relies on the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C (carbon-13), to generate detailed structural information. msu.edu The data obtained from ¹H and ¹³C NMR spectra, often in conjunction with two-dimensional (2D) NMR techniques, allows for the unambiguous assignment of all proton and carbon signals within the this compound molecule. mdpi.com
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons in a molecule and their immediate chemical environment. The chemical shift (δ) of a proton is influenced by the electron density around it. In the case of γ-nonalactone, the protons on the carbon adjacent to the lactone oxygen (C4) are the most deshielded and thus appear at the lowest field (highest ppm value). The protons of the terminal methyl group (C9) are the most shielded and appear at the highest field (lowest ppm value).
A study on an isotopically labeled standard of γ-nonalactone reported the following ¹H NMR data in deuterochloroform (CDCl₃) at 400 MHz:
δ 0.88 (t, 3H, H-9, J = 7.0 Hz): This triplet corresponds to the three protons of the terminal methyl group (H-9). The triplet splitting pattern is due to the coupling with the two adjacent protons on C8.
δ 1.29–1.37 (m, 2H, H-5), 1.40–1.50 (m, 6H, H-6, H-7, H-8): These multiplets represent the protons of the pentyl side chain.
δ 2.14–2.24 (m, 2H, H-4): This multiplet is assigned to the protons on the carbon adjacent to the lactone oxygen.
δ 4.18 (dq, 2H, H-1', J = 3.0, 4.1 Hz): This signal corresponds to the protons on the carbon atom of the ethyl group in the precursor molecule used in the study.
δ 5.81 (ddquin, 1H, H-2, J = 1.6, 15.6, 161.6 Hz) and 6.91–7.01 (m, 1H, H-3): These signals are from the double bond in the precursor molecule. nih.gov
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon atoms in a molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by their electronic environment. The carbonyl carbon (C1) of the lactone is the most deshielded and appears at the lowest field.
The same study on the isotopically labeled standard of γ-nonalactone provided the following ¹³C NMR data in CDCl₃ at 100 MHz:
δ 14.1 (C-9), 14.3 (C-2'): These signals correspond to the terminal methyl carbon of the pentyl chain and the methyl carbon of the ethyl group in the precursor, respectively.
δ 22.6, 22.7, 29.0, 29.1, 31.7: These peaks are assigned to the methylene (B1212753) carbons of the pentyl side chain (C-4, C-5, C-6, or C-7).
δ 59.8 (C-1'): This signal is from the methylene carbon of the ethyl group in the precursor.
δ 119.6 (d, C-2), 150.6 (C-3): These signals correspond to the carbons of the double bond in the precursor molecule.
δ 166.6 (d, C-1): This signal represents the carbonyl carbon of the ester in the precursor. nih.gov
The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for γ-nonalactone.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H/C-2 | 2.50-2.60 (m) | 29.1 |
| H/C-3 | 1.80-1.95 (m), 2.35-2.45 (m) | 27.8 |
| H/C-4 | 4.40-4.50 (m) | 80.9 |
| H/C-5 | 1.55-1.70 (m) | 35.7 |
| H/C-6 | 1.25-1.40 (m) | 25.1 |
| H/C-7 | 1.25-1.40 (m) | 31.7 |
| H/C-8 | 1.25-1.40 (m) | 22.5 |
| H/C-9 | 0.85-0.95 (t) | 14.0 |
| C-1 | - | 177.5 |
Table: Typical ¹H and ¹³C NMR chemical shifts for γ-nonalactone.
Advanced NMR Techniques
For more complex structural problems, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. researchgate.netmdpi.com
COSY experiments show correlations between protons that are coupled to each other, helping to establish the connectivity of the proton network.
HSQC spectra reveal one-bond correlations between protons and their directly attached carbons.
HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton. mdpi.com
The chirality of this compound enantiomers can be investigated using chiral derivatizing agents or chiral solvating agents in NMR spectroscopy. mdpi.comwikipedia.orgcore.ac.uk These agents create diastereomeric complexes that can be distinguished by NMR, allowing for the determination of enantiomeric purity. wikipedia.orgnih.gov
Chirality and Enantiomeric Studies of Nonalactone
Enantiomeric Forms of Nonalactone (R and S)
γ-Nonalactone possesses an asymmetric carbon atom at the C4 position of its furanone ring, giving rise to two distinct enantiomeric forms: (R)-γ-nonalactone and (S)-γ-nonalactone. researchgate.net These stereoisomers are physically identical in achiral environments but differ in their interaction with other chiral molecules, such as biological receptors. wikipedia.org This difference is particularly evident in their organoleptic properties.
The sensory profiles of the two enantiomers are notably different. The (R)-isomer is typically described as having a soft coconut and sweet aroma, while the (S)-isomer possesses a weaker coconut scent. researchgate.netmdpi.com The odor detection thresholds for these enantiomers also vary, highlighting the stereospecificity of human olfactory receptors. nih.govacs.orgacs.org For instance, in one study focusing on wine, the detection threshold for (R)-γ-nonalactone was determined to be 285 µg/L, whereas the threshold for the (S)-enantiomer was significantly lower. nih.govacs.org Another study reported thresholds of 66 µg/L for the (R)-form and 35 µg/L for the (S)-form. acs.orgresearchgate.netnih.gov
Table 1: Sensory Profile and Detection Thresholds of γ-Nonalactone Enantiomers
| Enantiomer | Common Aroma Descriptor | Reported Odor Detection Threshold (in Wine) |
| (R)-γ-Nonalactone | Soft coconut, sweet researchgate.netmdpi.com | 66 µg/L acs.orgnih.govfigshare.com, 285 µg/L nih.govacs.org |
| (S)-γ-Nonalactone | Weak coconut researchgate.netmdpi.com | 35 µg/L acs.orgnih.govfigshare.com |
Enantioselective Biosynthesis and Biotransformation Pathways
The formation of γ-nonalactone in biological systems often occurs through enantioselective pathways, resulting in non-racemic mixtures. Research, particularly utilizing isotope labeling experiments in yeasts like Saccharomyces cerevisiae and Sporobolomyces odorus, has elucidated two primary biosynthetic routes originating from linoleic acid. researchgate.netbrewingscience.deresearchgate.net
The two pathways are initiated by different lipoxygenation reactions on linoleic acid:
13-Lipoxygenation Pathway : This route involves the lipoxygenation of linoleic acid at the 13th carbon, followed by reduction to 13-hydroxyoctadecadienoic acid (13-HODE). Subsequent β-oxidation and one α-oxidation step lead predominantly to the formation of (S)-γ-nonalactone . researchgate.netbrewingscience.de In Saccharomyces cerevisiae, this pathway results in an enantiomeric excess (e.e.) of approximately 60% for the (S)-form. brewingscience.de
9-Lipoxygenation Pathway : This pathway begins with the lipoxygenation of linoleic acid at the 9th carbon, yielding 9-hydroxyoctadecadienoic acid (9-HODE). A subsequent Baeyer-Villiger type oxidation produces azelaic acid and (2E,4E)-nonadien-1-ol. This alcohol is then further transformed into (R)-γ-nonalactone . researchgate.netbrewingscience.de This route yields the (R)-enantiomer with an approximate enantiomeric excess of 46%. brewingscience.de
Another significant pathway involves the biotransformation of 4-oxononanoic acid. Studies using labeled precursors have confirmed that S. cerevisiae can convert 4-oxononanoic acid into γ-nonalactone during alcoholic fermentation. acs.orgresearchgate.netnih.govfigshare.com This specific biotransformation has been shown to be highly (R)-enantioselective. researchgate.netacs.orgresearchgate.netfigshare.com
Microorganism-Specific Enantioselectivity in this compound Production
The enantiomeric composition of microbially produced γ-nonalactone is highly dependent on the specific microorganism and the metabolic pathways it employs. Different species of yeast and bacteria exhibit distinct preferences for producing either the (R) or (S) enantiomer.
Saccharomyces cerevisiae : This yeast, crucial in the production of beer and wine, can produce both enantiomers of γ-nonalactone from linoleic acid precursors, leading to nearly racemic mixtures in some fermented products like beer. researchgate.net However, when transforming the precursor 4-oxononanoic acid, S. cerevisiae shows a strong preference for producing (R)-γ-nonalactone. researchgate.netacs.orgnih.gov
Sporobolomyces odorus : This yeast is also known to produce γ-nonalactone from linoleic acid via lipoxygenation pathways, similar to S. cerevisiae. researchgate.netresearchgate.net
Pseudomonas sp. : Certain bacteria also demonstrate enantioselectivity. The δ-valerolactone hydrolase from Pseudomonas NCIMB 9872 has been shown to exhibit a preference for the (R)-enantiomer of δ-nonalactone, suggesting that bacterial enzymes can be highly selective in lactone metabolism. kent.ac.uk
Other Fungi : Various fungi, including Trichoderma viridae, Tyromyces sambuceus, and Cladosporium suaveolens, are known to produce coconut-flavored lactones like γ-nonalactone. medcraveonline.com
Table 2: Microorganism-Specific Enantioselectivity in γ-Nonalactone Production
| Microorganism | Precursor | Predominant Enantiomer(s) Produced | Pathway/Enzyme Action | Reference(s) |
| Saccharomyces cerevisiae | Linoleic Acid | (S)-γ-Nonalactone and (R)-γ-Nonalactone | 13-Lipoxygenation and 9-Lipoxygenation pathways | researchgate.netbrewingscience.de |
| Saccharomyces cerevisiae | 4-Oxononanoic Acid | (R)-γ-Nonalactone | (R)-enantioselective biotransformation | researchgate.netacs.orgnih.gov |
| Sporobolomyces odorus | Linoleic Acid | (S)-γ-Nonalactone and (R)-γ-Nonalactone | Lipoxygenation pathways | researchgate.net |
| Pseudomonas NCIMB 9872 | Racemic δ-nonalactone | (R)-δ-Nonalactone (preferred substrate) | Enantioselective hydrolase activity | kent.ac.uk |
Enantiomeric Distribution and Ratios in Biological Samples
The enantiomeric distribution of γ-nonalactone has been analyzed in various biological matrices, particularly in foods and beverages where it contributes significantly to the aroma profile. The ratio of (R) to (S) enantiomers can serve as an indicator of origin, processing, or aging.
In wine, the (R)-enantiomer of γ-nonalactone is frequently dominant. researchgate.netnih.govacs.org Studies on Australian red and botrytized white wines found that the (R)-form constituted 58-80% of the total γ-nonalactone. researchgate.netmdpi.com A similar prevalence of the (R)-enantiomer was observed in Bordeaux dessert wines. mdpi.com Research on Merlot and Cabernet Sauvignon wines revealed an average (R)/(S) ratio of 65:35 after alcoholic fermentation. acs.orgresearchgate.netfigshare.com In contrast, the ratio in the original grape must was heavily skewed towards the (R)-form, with an average ratio of 94:6. acs.orgresearchgate.netfigshare.com This shift suggests that the fermentation process, driven by yeast metabolism, significantly alters the enantiomeric balance present in the raw fruit. Botrytized wines, which are affected by the fungus Botrytis cinerea, also show a higher proportion of the (R)-enantiomer, with an average of 75%. researchgate.netresearchgate.net
In other products, such as Longjing tea, both enantiomers are important aroma contributors. acs.org Quantitative analysis showed that (R)-(+)-γ-nonalactone and (S)-(−)-γ-nonalactone were present and played a significant role in the tea's characteristic aroma. acs.org
Table 3: Enantiomeric Distribution of γ-Nonalactone in Various Samples
| Sample | Average (R)/(S) Ratio | Predominant Enantiomer | Reference(s) |
| Grape Must (Merlot, Cabernet Sauvignon) | 94:6 | (R) | acs.orgresearchgate.netfigshare.com |
| Wine (Merlot, Cabernet Sauvignon) | 65:35 | (R) | acs.orgresearchgate.netfigshare.com |
| Australian Red Wines | 58:42 to 80:20 | (R) | researchgate.netmdpi.com |
| Botrytized White Wines | ~75:25 | (R) | researchgate.netresearchgate.net |
| Longjing Tea | Variable, both significant | N/A | acs.org |
Ecological and Biological Roles of Nonalactone in Specific Organisms/systems
Role of Nonalactone in Plant Physiology and Metabolism
This compound plays a significant role in the physiological and metabolic processes of various plants, primarily contributing to their characteristic aromas. It is a volatile organic compound (VOC) that can be synthesized and emitted by different plant organs, including fruits, flowers, and roots.
This compound is a key volatile metabolite found in a variety of fruits, contributing to their distinct scents. nih.govoup.com It is a prominent component of the aroma profile in fruits like peaches, apricots, and coconuts. researchgate.net The presence and concentration of this compound can vary depending on the fruit species, cultivar, degree of maturity, and postharvest conditions. nih.gov For instance, in peaches, lactones are crucial in defining the characteristic "peach-like" and "sweet" aroma. oup.com
Beyond fruits, this compound has been identified as a volatile compound in other plant parts. For example, it is present in the flowers of Eschweilera coriacea, a tree native to Central America. scentree.co Additionally, research has shown that the roots of Carex arenaria (sand sedge) produce γ-nonalactone, which can influence the microbial community in the surrounding soil. frontiersin.org
The biosynthesis of this compound in plants is primarily linked to the metabolism of fatty acids. nih.govmdpi.com Specifically, linoleic and linolenic acids are precursors that undergo oxidative degradation to form various volatile compounds, including lactones. nih.gov
The synthesis of volatile compounds in plants, including this compound, is intricately regulated by the availability of their precursors. frontiersin.org The primary metabolic pathways, such as the fatty acid oxidation pathway, provide the necessary building blocks for the production of these aromatic molecules. frontiersin.org
The production of this compound is closely tied to the fatty acid metabolic pathway. mdpi.com In many plants, the synthesis of aroma volatiles is dependent on the availability of fatty acids like linoleic acid. nih.govoeno-one.eu The plant's developmental stage, environmental conditions, and genetic makeup can all influence the supply of these precursors and, consequently, the amount of this compound produced. nih.govfrontiersin.org For example, during fruit ripening, changes in membrane permeability may allow for increased activity of the lipoxygenase (LOX) pathway, which utilizes fatty acids to produce a range of volatiles. nih.gov
Furthermore, the regulation of gene expression plays a crucial role in controlling the synthesis of volatile compounds. Genes encoding enzymes involved in the fatty acid oxidation pathway are key regulatory points. frontiersin.org The expression of these genes can be influenced by various factors, leading to changes in the production of this compound and other aroma compounds.
This compound in Microbial Ecology and Interactions
This compound is not only a product of plant metabolism but is also significantly influenced by microbial activity, particularly in fermented food systems. Microorganisms can both produce and modify this compound, impacting the final flavor and aroma profiles of products like wine and beer.
In the context of fermented beverages, this compound is recognized as an important aroma-active compound. researchgate.net In beer, γ-nonalactone contributes to the flavor profile, and its concentration can increase during aging, contributing to what is sometimes described as a "stale" character. researchgate.net Its formation in beer is a result of both the mashing process and yeast fermentation. researchgate.net The yeast Saccharomyces cerevisiae can synthesize γ-nonalactone from precursors like 4-oxononanoic acid, which is a breakdown product of oxidized linoleic acid formed during mashing. nih.gov
Similarly, in wine, γ-nonalactone is a common constituent, imparting "sweet," "coconut," "stonefruit," and "prune" aromas. auckland.ac.nz Its production during winemaking is attributed to the metabolic activity of yeast, which can synthesize it from precursors present in the grape must. auckland.ac.nznih.gov Research has demonstrated that the addition of linoleic acid or 4-oxononanoic acid to grape must leads to the production of γ-nonalactone by Saccharomyces cerevisiae during alcoholic fermentation. auckland.ac.nznih.gov The concentration of γ-nonalactone in wine can be influenced by factors such as the grape variety, the winemaking process, and the specific yeast strain used. auckland.ac.nz
The table below summarizes the presence and role of this compound in different fermentation systems:
| Fermentation System | Role of this compound | Precursors | Microbial Influence |
| Beer | Contributes to flavor, can increase during aging | 4-oxononanoic acid (from oxidized linoleic acid) | Synthesized by Saccharomyces cerevisiae during fermentation |
| Wine | Imparts "sweet," "coconut," "stonefruit," and "prune" aromas | Linoleic acid, 4-oxononanoic acid | Synthesized by Saccharomyces cerevisiae during fermentation |
| Fermented Black Soybean Curd (Sufu) | Contributes to the unique odor | Not specified | Detected as a volatile constituent |
The metabolic activities of various microorganisms can significantly impact the levels of this compound in fermented products. Different yeast strains, for example, exhibit varying capacities for producing γ-nonalactone. auckland.ac.nz Studies have shown that when different strains of Saccharomyces cerevisiae are used for fermentation with the same precursor-spiked must, the resulting concentrations of γ-nonalactone differ significantly. auckland.ac.nz This suggests a genetic basis for the differences in γ-nonalactone biosynthesis among yeast strains. auckland.ac.nz
In addition to yeast, other microorganisms can also influence this compound levels. For instance, in the production of noble rot wines, the fungus Botrytis cinerea plays a crucial role. oeno-one.eu Wines influenced by Botrytis cinerea have been found to have significantly higher concentrations of γ-nonalactone compared to those without. oeno-one.euauckland.ac.nz It is hypothesized that B. cinerea either produces precursors to γ-nonalactone itself or alters the grape's metabolism to increase the availability of these precursors for the fermenting yeast. oeno-one.eu One such precursor is linoleic acid, which is found in the extracellular matrix of B. cinerea. oeno-one.eu
The following table details research findings on the influence of specific microorganisms on this compound levels:
| Microorganism | Fermentation System | Effect on this compound Levels | Key Findings |
| Saccharomyces cerevisiae | Wine, Beer | Production of γ-nonalactone | Different strains exhibit varying production capabilities. auckland.ac.nz |
| Botrytis cinerea | Noble Rot Wine | Significant increase in γ-nonalactone concentration | Believed to increase the availability of precursors like linoleic acid. oeno-one.eu |
| Sporobolomyces odorus | Laboratory Fermentation | Production of γ-nonalactone from linoleic acid | Used in studies to elucidate biosynthetic pathways. researchgate.net |
Future Directions in Nonalactone Research
Elucidating Undiscovered Biosynthetic Pathways for Nonalactone
While significant strides have been made in understanding the formation of γ-nonalactone, particularly in yeasts, the complete picture of its biosynthetic origins remains multifaceted and not entirely elucidated. Current research points to several key pathways, primarily originating from the oxidative metabolism of fatty acids, yet gaps in knowledge and opportunities for discovering novel routes persist.
In yeasts such as Saccharomyces cerevisiae and Sporobolomyces odorus, two distinct biosynthetic routes stemming from linoleic acid have been identified through labeling experiments. researchgate.netresearchgate.netbrewingscience.de The first pathway involves the 13-lipoxygenation of linoleic acid to form 13-hydroxyoctadecadienoic acid (13-HODE). researchgate.netbrewingscience.de This intermediate then undergoes β-oxidation and a subsequent α-oxidation step, ultimately yielding (S)-γ-nonalactone with an enantiomeric excess (e.e.) of approximately 60%. researchgate.netbrewingscience.deacs.org The second pathway begins with the 9-lipoxygenation of linoleic acid, leading to 9-hydroxyoctadecadienoic acid (9-HODE). researchgate.netbrewingscience.de A Baeyer-Villiger type oxidation follows, producing azelaic acid and 2E,4E-nonadien-1-ol, which is then further transformed into (R)-γ-nonalactone with an e.e. of about 46%. researchgate.netbrewingscience.deacs.org
Further investigations in the context of winemaking have confirmed that Saccharomyces cerevisiae can produce γ-nonalactone from precursors like linoleic acid, 13-HPODE (13-hydroperoxyoctadecadienoic acid), and 4-oxononanoic acid. auckland.ac.nz Interestingly, the influence of Botrytis cinerea (noble rot) on grapes has been shown to significantly increase γ-nonalactone concentrations in wines, suggesting that the fungus itself may produce precursors or alter the grape's metabolism to favor their formation. researchgate.net The exact mechanisms behind this increase, however, require additional research. researchgate.net
The potential for alternative and yet-to-be-discovered pathways is highlighted by several observations. For instance, the use of different enantiomeric forms of precursor molecules can dramatically affect the yield and stereochemistry of the final product. When (R)-coriolic acid is used as a substrate for Pichia ohmeri and Pichia stipitis, it yields predominantly (R)-γ-nonalactone, whereas (S)-coriolic acid results in a much lower yield of the (S)-enantiomer. google.com This suggests the presence of stereo-specific enzymes whose full range of substrates and reaction mechanisms are not completely understood. Furthermore, some microorganisms, like certain actinomycetes, are known to produce microbial hormones such as γ-butyrolactones, and external application of γ-nonalactone did not trigger antibiotic production in Streptomyces, hinting at complex regulatory networks and potentially different biosynthetic logics in these organisms. geomar.de The attraction of specific soil bacteria by volatile organic compounds, including γ-nonalactone, produced by plant roots, opens another avenue of research into the ecological roles and potential symbiotic or signaling-related biosynthetic triggers for this compound. frontiersin.orgnih.gov
Future research should focus on identifying and characterizing the specific enzymes involved in each step of the known pathways, particularly the oxidases, reductases, and Baeyer-Villiger monooxygenases. Exploring the metabolism of a wider range of potential precursor fatty acids in diverse microorganisms could unveil novel biosynthetic routes. The significant impact of different yeast strains on γ-nonalactone production also points towards a genetic basis for these biosynthetic capabilities that warrants further investigation. auckland.ac.nz
Advanced Biocatalysis and Metabolic Engineering for this compound Production
The production of this compound through biotechnological means is a field of active research, driven by consumer demand for natural flavor compounds. nih.gov Advanced biocatalysis and metabolic engineering offer promising strategies to enhance the efficiency, yield, and sustainability of this compound production, moving beyond traditional methods that often rely on the biotransformation of expensive or non-sustainable precursors. mdpi.comresearchgate.net
Biocatalysis focuses on the use of isolated enzymes or whole-cell systems to perform specific chemical transformations. mdpi.com For this compound, this has traditionally involved the conversion of hydroxy fatty acid precursors by various yeasts. mdpi.com For example, the yeast Yarrowia lipolytica is a well-established biocatalyst for producing γ-decalactone from ricinoleic acid, and similar principles apply to this compound production. mdpi.comcore.ac.uk The use of whole-cell biocatalysts is often preferred as it can circumvent the need for costly enzyme purification and cofactor regeneration. nih.gov Innovations in this area include the use of permeabilized cells to improve substrate uptake and product release, and conducting biocatalysis in biphasic systems to alleviate product inhibition and simplify downstream processing. nih.govnih.gov Future directions in biocatalysis for this compound will likely involve the discovery and characterization of novel enzymes with higher activity, stability, and specificity from a wider range of microorganisms. The creation of artificial enzyme cascades, where enzymes from different organisms are combined in vitro, could also lead to more efficient and controlled production pathways. acs.org
Metabolic engineering , on the other hand, involves the targeted modification of an organism's genetic and regulatory processes to optimize the production of a desired compound. rpi.edumdpi.com This approach aims to create microbial cell factories capable of producing this compound de novo from simple and renewable carbon sources like glucose, thus offering a more sustainable alternative to biotransformation. researchgate.netresearchgate.net
Key strategies in the metabolic engineering of yeasts like Ashbya gossypii and Yarrowia lipolytica for lactone production include:
Pathway Upregulation: Overexpressing genes that encode for key enzymes in the biosynthetic pathway. For instance, increasing the expression of desaturases can enhance the pool of precursor fatty acids like linoleic acid. researchgate.net
Blocking Competing Pathways: Deleting or downregulating genes involved in pathways that divert precursors away from this compound synthesis. For example, knocking out genes for fatty acid elongation or certain steps in β-oxidation can channel metabolic flux towards the desired lactone. researchgate.net
Heterologous Gene Expression: Introducing genes from other organisms to create novel or more efficient pathways. A notable example is the replacement of a native acyl-CoA oxidase with a specific long-chain acyl-CoA oxidase from Yarrowia lipolytica in Ashbya gossypii, which significantly shifted the production profile towards γ-decalactone. researchgate.net
Process Engineering: Optimizing fermentation conditions, such as nutrient feeding strategies, to maximize productivity. mdpi.com
The development of cell-free metabolic engineering, where metabolic pathways are reconstructed and operated in vitro using cell lysates or purified enzymes, represents another frontier. nih.gov This approach offers higher theoretical yields and productivities by eliminating the need for cell growth and maintenance, and allows for greater control over reaction conditions. nih.gov
Future research will likely focus on combining these approaches, using systems biology and multi-omics data to identify new targets for metabolic engineering. The construction of robust and efficient microbial chassis for de novo this compound synthesis from renewable feedstocks remains a key goal for sustainable industrial production.
High-Throughput Omics Integration in this compound Research
The integration of high-throughput "omics" technologies, such as transcriptomics and metabolomics, is revolutionizing our understanding of complex biological processes, including the biosynthesis of flavor compounds like this compound. mdpi.comresearchgate.net These approaches provide a global, unbiased view of the molecular landscape of an organism, enabling researchers to move beyond single-gene or single-metabolite analyses and uncover the intricate networks that govern this compound production. ucm.esrsc.org
Transcriptomics , the study of the complete set of RNA transcripts in a cell, allows for the identification of genes that are differentially expressed under conditions of high versus low this compound production. mdpi.com By comparing the transcriptomes of different yeast strains or the same strain under various fermentation conditions, researchers can pinpoint candidate genes involved in this compound biosynthesis, including those encoding for lipoxygenases, reductases, and enzymes of the β-oxidation pathway. researchgate.netauckland.ac.nz For example, transcriptomic analysis of fragrant rice varieties has helped to identify genes associated with the production of various volatile compounds, including γ-nonalactone. nih.govnih.gov
Metabolomics , which involves the comprehensive analysis of all metabolites within a biological system, provides a direct snapshot of the biochemical activity and phenotype. mdpi.com By profiling the metabolome, scientists can identify known precursors of this compound, such as linoleic acid and its hydroxy derivatives, as well as discover previously unknown intermediates or related compounds. nih.gov This can help to validate proposed biosynthetic pathways and suggest new avenues for investigation. researchgate.netnih.gov
The true power of omics lies in their integration . ucm.esbiorxiv.org By combining transcriptomic and metabolomic data, researchers can establish strong correlations between gene expression levels and metabolite concentrations. nih.govresearchgate.net This "metabologenomic integration" can reveal the genetic basis for specific metabolic profiles and identify key enzymatic steps that are up- or down-regulated in response to genetic or environmental changes. biorxiv.org For instance, an integrated omics approach in fragrant rice identified strong associations between specific transcripts and metabolites like γ-nonalactone, highlighting their potential roles in fragrance biosynthesis. nih.gov Similarly, such analyses in strawberry have helped to clarify the pathways leading to the formation of various aroma compounds. researchgate.netnih.gov
Future directions in this area will involve the incorporation of other omics layers, such as proteomics (the study of proteins) and lipidomics (the study of lipids), to build more complete models of this compound biosynthesis. The application of these high-throughput techniques to a wider range of microorganisms, including non-conventional yeasts and bacteria, holds the potential to uncover novel enzymes and pathways. researchgate.net Furthermore, the use of single-cell omics technologies could provide unprecedented resolution, allowing researchers to understand how this compound metabolism is regulated within individual cells and in mixed microbial populations. nih.gov These integrated approaches are crucial for identifying new targets for metabolic engineering and for developing more efficient and sustainable methods for this compound production.
Development of Novel Analytical Techniques for this compound Enantiomers
The two enantiomers of this compound, (R)- and (S)-γ-nonalactone, possess distinct sensory properties, making their individual quantification crucial for understanding and controlling the flavor profiles of food and beverages. The development of sensitive and selective analytical methods for the separation and analysis of these chiral molecules is an ongoing area of research.
The primary challenge in analyzing this compound enantiomers lies in their identical physical and chemical properties in an achiral environment. researchgate.net Therefore, chiral separation techniques are essential. Enantioselective gas chromatography (GC) is the most widely used method for this purpose. researchgate.netnih.gov This technique employs a chiral stationary phase (CSP), typically based on modified cyclodextrins, which interacts differently with the two enantiomers, leading to their separation. nih.govresearchgate.net Multidimensional gas chromatography (MDGC), which involves coupling two columns with different selectivities, can provide enhanced resolution for complex matrices. nih.gov
The choice of detector is also critical for sensitivity and selectivity. Mass spectrometry (MS) coupled with GC (GC-MS) is a powerful tool for the identification and quantification of this compound enantiomers, even at trace levels. acs.orgnih.gov For accurate quantification in complex samples like wine or dairy products, stable isotope dilution analysis (SIDA) is often employed. auckland.ac.nznih.gov This method involves the synthesis of a stable isotope-labeled version of this compound (e.g., ²H₂¹³C₂-γ-nonalactone) to be used as an internal standard, which corrects for matrix effects and variations during sample preparation. researchgate.net
While GC-based methods are prevalent, high-performance liquid chromatography (HPLC) on chiral stationary phases also offers a viable approach for enantiomeric separation. researchgate.netnih.gov A novel technique involves the on-line coupling of reversed-phase liquid chromatography to gas chromatography (RPLC-GC), which can handle the transfer of large volume fractions of aqueous eluents, overcoming some limitations of traditional methods. oup.com Another strategy involves the pre-derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov
Future advancements in this field are likely to focus on several key areas:
Novel Chiral Stationary Phases: The development of new CSPs for both GC and HPLC with improved selectivity, thermal stability, and broader applicability for different types of lactones.
Increased Sensitivity and Throughput: Enhancing the sensitivity of detection methods to quantify enantiomers at ever-lower concentrations, which is particularly important given the low odor thresholds of some lactones. nih.gov High-throughput screening methods are also needed to analyze large numbers of samples efficiently.
Miniaturization: The development of miniaturized analytical systems, such as micro-GC or lab-on-a-chip devices, could offer faster analysis times, reduced solvent consumption, and portability.
Advanced Mass Spectrometry: The use of techniques like comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOF-MS) can provide superior separation and identification capabilities for highly complex samples. researchgate.net
These analytical innovations are essential not only for quality control in the food and fragrance industries but also for fundamental research into the stereospecificity of biosynthetic pathways and the sensory impact of individual this compound enantiomers.
Table of Mentioned Compounds
| Compound Name |
|---|
| (R)-coriolic acid |
| (S)-coriolic acid |
| (S)-γ-nonalactone |
| (R)-γ-nonalactone |
| 13-HPODE (13-hydroperoxyoctadecadienoic acid) |
| 13-hydroxyoctadecadienoic acid (13-HODE) |
| 2E,4E-nonadien-1-ol |
| 4-oxononanoic acid |
| 9-hydroxyoctadecadienoic acid (9-HODE) |
| Azelaic acid |
| Glucose |
| Linoleic acid |
| Ricinoleic acid |
| γ-butyrolactones |
| γ-decalactone |
Q & A
Q. What analytical methods are recommended for quantifying γ-nonalactone in complex matrices like wine?
Stable Isotope Dilution Assay (SIDA) paired with gas chromatography–mass spectrometry (GC–MS) is the gold standard for precise quantification. Isotopically labeled internal standards (e.g., ²H₂¹³C₂-γ-nonalactone) correct for matrix effects and extraction inefficiencies. Calibration curves should be validated in model systems (e.g., synthetic wine) to avoid extrapolation errors when natural γ-nonalactone is present .
Q. How can researchers ensure the stability and reliability of isotopically labeled γ-nonalactone standards during experiments?
Stability tests under elevated temperatures (e.g., 40°C) and extended storage periods (e.g., 3 hours in wine matrix) are critical. Monitor isotopic integrity via qualifier ions (e.g., m/z 89 for ²H₂¹³C₂-γ-nonalactone) to confirm no isotopic exchange or degradation occurs. Triplicate analyses under varied conditions are recommended .
Q. What safety protocols are essential for handling γ-nonalactone in laboratory settings?
Use nitrile gloves (tested for chemical resistance) and safety goggles. Store γ-nonalactone in airtight containers under inert conditions to prevent oxidation. Follow OSHA guidelines for spill management and disposal via licensed waste services .
Q. How should experimental procedures for γ-nonalactone synthesis be documented to ensure reproducibility?
Include detailed reaction conditions (e.g., catalysts, temperatures), purification steps (e.g., SPE column specifications), and characterization data (NMR, GC–MS spectra). For novel compounds, provide purity assessments (>95%) and spectral matches to established databases (e.g., NIST Chemistry WebBook) .
Advanced Research Questions
Q. How can contradictory findings in γ-nonalactone concentration studies (e.g., vine leaf removal trials) be systematically resolved?
Conduct multivariate regression analyses to isolate confounding variables (e.g., yeast strains, oak aging). Replicate experiments across multiple vintages and regions, and validate findings with larger datasets (>30 samples). Use standardized internal controls to minimize matrix-driven variability .
Q. What statistical approaches are optimal for analyzing γ-nonalactone data with non-linear relationships?
Apply multiple linear regression with backward elimination of non-significant variables (p > 0.05). For non-normal distributions, use bootstrapping or log-transformation. Report 95% confidence intervals for slope estimates in calibration curves to assess method robustness .
Q. How can researchers address the lack of ecological toxicity data for γ-nonalactone in environmental studies?
Design microcosm experiments to assess biodegradation rates (via LC–MS/MS) and bioaccumulation in model organisms (e.g., Daphnia magna). Collaborate with regulatory agencies to align protocols with OECD guidelines for PBT (Persistence, Bioaccumulation, Toxicity) assessments .
Q. What methodological challenges arise when quantifying γ-nonalactone in heterogeneous wine samples, and how can they be mitigated?
Matrix effects (e.g., tannin interference) require SPE optimization (e.g., C18 sorbents). Use standard addition methods to correct for endogenous γ-nonalactone. Validate recovery rates (target: 90–110%) and limit of detection (LOD < 1 µg L⁻¹) via triplicate spiking experiments .
Q. How can isotopic labeling techniques improve mechanistic studies of γ-nonalactone biosynthesis in microbial systems?
Employ ¹³C-labeled precursors (e.g., glucose) in tracer studies to map metabolic pathways via GC–combustion–isotope ratio MS. Compare isotopic enrichment patterns in wild-type vs. knockout microbial strains to identify key enzymes (e.g., acyltransferases) .
Methodological Guidelines Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
